N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide is typically synthesized through the reaction of ethylenediamine with propylene oxide. The reaction involves the addition of propylene oxide to ethylenediamine in the presence of a catalyst, such as potassium hydroxide, under controlled temperature and pressure conditions . The reaction can be represented as follows:
C2H4(NH2)2+4C3H6O→C14H32N2O4
Industrial Production Methods
In industrial settings, the production of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide involves large-scale reactors where ethylenediamine and propylene oxide are continuously fed into the system. The reaction is carried out at elevated temperatures (around 150-200°C) and pressures (10-20 atm) to ensure complete conversion of the reactants . The product is then purified through distillation and crystallization processes to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and hydroxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halides and alkyl derivatives.
Scientific Research Applications
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide has a wide range of applications in scientific research, including:
Biology: Acts as a biological buffer and reagent for manganese, facilitating various biochemical assays.
Industry: Employed as a plasticizer, surfactant solubilizer, and curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide involves its ability to form stable complexes with metal ions due to its chelating properties. The hydroxyl groups and amino groups in the compound coordinate with metal ions, forming stable chelates. This property is particularly useful in catalysis and biochemical assays where metal ion stabilization is required .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine-N,N,N’,N’-tetraacetic acid (EDTA): A widely used chelating agent with similar metal ion binding properties.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Another ethylenediamine derivative with hydroxyl groups, used in similar applications.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide is unique due to its specific combination of hydroxyl and amino groups, which provides enhanced chelating and crosslinking capabilities compared to other similar compounds. Its ability to act as a catalyst, plasticizer, and surfactant solubilizer makes it highly versatile in various industrial and scientific applications .
Properties
CAS No. |
64165-37-3 |
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Molecular Formula |
C14H28N2O6 |
Molecular Weight |
320.38 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(2-hydroxypropyl)oxamide |
InChI |
InChI=1S/C14H28N2O6/c1-9(17)5-15(6-10(2)18)13(21)14(22)16(7-11(3)19)8-12(4)20/h9-12,17-20H,5-8H2,1-4H3 |
InChI Key |
MVHRZQPHASWUSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)O)C(=O)C(=O)N(CC(C)O)CC(C)O)O |
Origin of Product |
United States |
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